molecular formula C26H16N2O4 B14501829 2,2'-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) CAS No. 64422-71-5

2,2'-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one)

Cat. No.: B14501829
CAS No.: 64422-71-5
M. Wt: 420.4 g/mol
InChI Key: OUMMMCPJPKGYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes two oxazole rings connected by a phenylene group and substituted with benzylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) typically involves the condensation of appropriate aldehydes with amino acids or their derivatives under specific conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the oxazole rings. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different derivatives by adding hydrogen atoms.

    Substitution: The benzylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one): Similar structure but with methyl groups instead of benzylidene groups.

    2,2’-(1,4-Phenylene)bis(4-phenyl-1,3-oxazol-5(4H)-one): Similar structure but with phenyl groups instead of benzylidene groups.

Uniqueness

2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its benzylidene groups may enhance its reactivity and potential interactions with biological targets.

Properties

CAS No.

64422-71-5

Molecular Formula

C26H16N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

4-benzylidene-2-[4-(4-benzylidene-5-oxo-1,3-oxazol-2-yl)phenyl]-1,3-oxazol-5-one

InChI

InChI=1S/C26H16N2O4/c29-25-21(15-17-7-3-1-4-8-17)27-23(31-25)19-11-13-20(14-12-19)24-28-22(26(30)32-24)16-18-9-5-2-6-10-18/h1-16H

InChI Key

OUMMMCPJPKGYNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC(=CC5=CC=CC=C5)C(=O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.